methyl4-amino-3-methyl-3-(trifluoromethyl)butanoatehydrochloride
Description
Methyl 4-amino-3-methyl-3-(trifluoromethyl)butanoate hydrochloride is a fluorinated amino ester hydrochloride salt. Its structure features a trifluoromethyl group at the 3-position of the butanoate backbone, a methyl substituent at the same carbon, and an amino group at the 4-position, esterified with a methyl group. The hydrochloride salt enhances solubility and stability, making it relevant in pharmaceutical synthesis, particularly as an intermediate for prodrugs or bioactive molecules.
Key structural attributes:
Properties
IUPAC Name |
methyl 3-(aminomethyl)-4,4,4-trifluoro-3-methylbutanoate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F3NO2.ClH/c1-6(4-11,7(8,9)10)3-5(12)13-2;/h3-4,11H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKBBBLIKIVORHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)OC)(CN)C(F)(F)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClF3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Trifluoromethyl Group Incorporation
The trifluoromethyl group is often introduced via nucleophilic trifluoromethylation or through pre-functionalized building blocks. A prevalent strategy involves the radical bromination of methyl-substituted precursors followed by halogen exchange. For example, 4-methyl-3-(trifluoromethyl)benzoic acid serves as a key intermediate in analogous syntheses, where bromination using N-bromosuccinimide (NBS) and 2,2'-azobis(isobutyronitrile) (AIBN) in carbon tetrachloride achieves selective substitution at the methyl group. This method yields 4-(bromomethyl)-3-(trifluoromethyl)benzoic acid with 84% efficiency, demonstrating scalability and reproducibility.
Amino Group Introduction
Reductive amination or catalytic hydrogenation of nitro intermediates is the cornerstone of amino group installation. In one protocol, a nitro precursor undergoes hydrogenation over palladium on carbon (Pd/C) in methanol under hydrogen atmosphere, achieving quantitative conversion to the primary amine. Alternatively, reductive amination of ketones with ammonium acetate and sodium cyanoborohydride offers stereochemical control, critical for chiral variants of the target compound.
Esterification Strategies
Esterification of the carboxylic acid intermediate to the methyl ester is commonly effected via acid-catalyzed methanolysis. Concentrated sulfuric acid in refluxing methanol achieves near-quantitative yields (95–96%). This method outperforms alternatives like thionyl chloride-mediated esterification, which risks side reactions with acid-sensitive functional groups.
Hydrochloride Salt Formation
The final step involves treating the free amine with hydrogen chloride (HCl) in a polar aprotic solvent such as diethyl ether or tetrahydrofuran (THF). Crystallization from ethanol/ether mixtures yields the hydrochloride salt with >99% purity, as confirmed by elemental analysis.
Comparative Analysis of Key Methodologies
The table below contrasts three dominant synthetic routes, highlighting yields, catalysts, and operational complexity:
Optimization and Process Challenges
Solvent and Temperature Effects
Esterification efficiency heavily depends on solvent polarity and reaction temperature. Methanol, with its high dielectric constant, facilitates protonation of the carboxylic acid, accelerating nucleophilic attack by methanol. Reflux conditions (65–70°C) optimize kinetic control while minimizing ester hydrolysis.
Protecting Group Strategies
The amino group’s susceptibility to oxidation necessitates protective measures during earlier stages. tert-Butoxycarbonyl (Boc) and benzyl (Bn) groups are routinely employed, with Boc deprotection via trifluoroacetic acid (TFA) offering compatibility with acid-labile trifluoromethyl motifs.
Scalability and Industrial Adaptations
Industrial protocols favor continuous-flow hydrogenation for amine synthesis, reducing reaction times from hours to minutes. Fixed-bed reactors with Pd/C catalysts achieve turnover numbers (TON) exceeding 10,000, underscoring their economic viability.
Analytical Characterization
Critical quality control metrics include:
- Nuclear Magnetic Resonance (NMR) : ¹H NMR spectra confirm ester methyl groups as singlets at δ 3.6–3.8 ppm, while trifluoromethyl resonances appear as quartets (δ 120–125 ppm) in ¹⁹F NMR.
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) verifies purity >98%, with retention times consistent across batches.
- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) exhibits molecular ion peaks at m/z 232.62 ([M+H]⁺), aligning with theoretical values.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-amino-3-methyl-3-(trifluoromethyl)butanoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction and product .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
Methyl 4-amino-3-methyl-3-(trifluoromethyl)butanoate hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of various materials and chemicals.
Mechanism of Action
The mechanism of action of methyl 4-amino-3-methyl-3-(trifluoromethyl)butanoate hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group plays a crucial role in its activity, influencing the compound’s binding affinity and reactivity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Methyl (S)-3,3-Dimethyl-2-(Methylamino)Butanoate Hydrochloride
Source : European Patent EP 4 374 877 A2 (Example 0583) .
- Structural Differences: Lacks the trifluoromethyl group; instead, it has a 3,3-dimethyl substitution. Amino group is at the 2-position (vs. 4-position in the target compound).
- Physicochemical Properties: Molecular weight: ~223 g/mol (estimated from C₉H₂₀ClNO₂). NMR δ 9.00 (broad singlet for NH), 3.79 ppm (methoxy group) .
- Synthesis : Prepared via HCl/dioxane treatment of a Boc-protected precursor under mild conditions (room temperature, 1 hour) .
- Applications : Intermediate for spirocyclic compounds in kinase inhibitors.
4,4,4-Trifluoro-3-(Methylamino)Butanamide Hydrochloride
- Structural Differences :
- Contains a trifluoromethyl group but as a terminal substituent (4-position).
- Amide group replaces the ester functionality.
- Physicochemical Properties: Molecular formula: C₅H₁₀ClF₃N₂O. Molecular weight: 206.59 g/mol. H-bond donors/acceptors: 3/5 (vs. 2/4 in the target compound).
- Applications : Likely used in drug discovery for its metabolic stability (amide resistance to hydrolysis).
(S)-3-Amino-4-(2-Methylphenyl)Butanoic Acid Hydrochloride
Source : Safety Data Sheet (Echemi.com ) .
- Structural Differences: Aromatic 2-methylphenyl substituent instead of trifluoromethyl.
- Physicochemical Properties :
- CAS 270062-89-0; molecular weight ~243 g/mol.
- Polar carboxylic acid group increases water solubility compared to esters.
- Applications: Potential use in peptide mimetics or neurotransmitter analogs.
Comparative Analysis
Table 1: Structural and Functional Group Comparison
Biological Activity
Methyl 4-amino-3-methyl-3-(trifluoromethyl)butanoate hydrochloride is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This article will explore its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
Methyl 4-amino-3-methyl-3-(trifluoromethyl)butanoate hydrochloride is characterized by a trifluoromethyl group, which can significantly influence its biological interactions. The presence of this group often enhances lipophilicity and metabolic stability, making it a candidate for various therapeutic applications.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. The trifluoromethyl group may enhance the binding affinity to target proteins, which can lead to modulation of various biochemical pathways.
Enzyme Inhibition
One of the significant mechanisms of action observed in similar compounds includes enzyme inhibition. For instance, compounds with structural similarities have been shown to inhibit enzymes involved in metabolic pathways, such as those in amino acid metabolism. This inhibition can lead to altered physiological responses, which may be beneficial in treating certain diseases.
Research Findings
Recent studies have focused on the synthesis and evaluation of methyl 4-amino-3-methyl-3-(trifluoromethyl)butanoate hydrochloride for its potential therapeutic effects. Below are some key findings:
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against a range of bacterial strains. Its mechanism appears to involve disruption of bacterial cell wall synthesis or interference with protein synthesis pathways.
- Anticancer Potential : Some investigations have suggested that this compound may possess anticancer properties by inducing apoptosis in cancer cells. This is likely mediated through the inhibition of specific signaling pathways that regulate cell survival and proliferation.
Case Studies
-
Study on Antimicrobial Efficacy :
A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of methyl 4-amino-3-methyl-3-(trifluoromethyl)butanoate hydrochloride against various pathogenic bacteria. The results showed significant inhibitory effects at low concentrations, indicating its potential as a novel antimicrobial agent. -
Investigation into Anticancer Effects :
Another research project focused on the compound's effects on cancer cell lines. The study demonstrated that treatment with methyl 4-amino-3-methyl-3-(trifluoromethyl)butanoate hydrochloride led to a dose-dependent decrease in cell viability, suggesting its potential role as an anticancer therapeutic.
Table 1: Summary of Biological Activities
| Biological Activity | Mechanism | Reference |
|---|---|---|
| Antimicrobial | Inhibition of cell wall synthesis | |
| Anticancer | Induction of apoptosis |
Table 2: Case Study Results
| Study Focus | Findings | |
|---|---|---|
| Antimicrobial Efficacy | Significant inhibition against S. aureus | Potential antimicrobial agent |
| Anticancer Effects | Dose-dependent decrease in viability in cancer cell lines | Potential anticancer therapeutic |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
